molecular formula C11H12FN3 B1532849 (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine CAS No. 1342693-97-3

(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

Cat. No.: B1532849
CAS No.: 1342693-97-3
M. Wt: 205.23 g/mol
InChI Key: BTUAODLRWBSBMQ-UHFFFAOYSA-N
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Description

(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is a chemical building block of high interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged pharmacophores—a fluorinated phenyl ring and a methylpyrazole group—linked by a flexible methanamine spacer. This arrangement makes it a valuable scaffold for the design and synthesis of novel bioactive molecules, particularly for central nervous system (CNS) targets. The compound's primary research value lies in its potential as a precursor for positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors, such as the M4 subtype (M4 mAChR) . Targeting allosteric sites on these GPCRs is a promising strategy for developing new treatments for neurodevelopmental and neurodegenerative diseases, including schizophrenia and Alzheimer's disease, with potential for improved subtype selectivity over orthosteric agonists . The 1-methyl-1H-pyrazol-5-yl moiety is a common structural feature found in many advanced research compounds targeting these receptors . Furthermore, the presence of the primary amine functional group provides a versatile handle for further synthetic elaboration via amidation, reductive amination, or urea formation, allowing researchers to create diverse compound libraries. The fluorine atom on the phenyl ring can influence the molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability. This compound is supplied for research purposes as a chemical tool to support the development of new therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[2-fluoro-5-(2-methylpyrazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-15-11(4-5-14-15)8-2-3-10(12)9(6-8)7-13/h2-6H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUAODLRWBSBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is a novel organic molecule featuring a pyrazole moiety, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and therapeutic implications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general route includes:

  • Preparation of 1-Methyl-1H-pyrazole : This is synthesized from hydrazine and an appropriate carbonyl compound.
  • Formation of the Fluorinated Phenyl Ring : The introduction of the fluorine atom is achieved through electrophilic aromatic substitution.
  • Final Coupling Reaction : The pyrazole and phenyl components are coupled using amine coupling techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Research indicates that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Breast CancerMDA-MB-2310.08
Liver CancerHepG20.12
Colorectal CancerHCT1160.15
Prostate CancerLNCaP0.10

These findings suggest that the compound may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .

Anti-inflammatory Activity

The pyrazole derivatives have also been investigated for their anti-inflammatory properties. Notably, compounds similar to this compound have shown efficacy in reducing TNF-alpha levels in inflammatory models, indicating their potential as therapeutic agents for conditions such as rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest .
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in inflammation and cancer progression, such as the MAPK pathway .

Study 1: Antitumor Activity

In a study evaluating the antitumor activity of various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with significant effects observed at low micromolar concentrations .

Study 2: In Vivo Efficacy

An in vivo model using mice implanted with human cancer cells showed that treatment with the compound resulted in reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Structural Features Molecular Formula Key Differences from Target Compound Reference
[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine Boronate ester at position 5 instead of pyrazole C13H19BFNO2 Boron-containing group for Suzuki coupling applications
(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine Pyrazole directly linked to phenyl group; methanamine on pyrazole C11H13N3 Altered geometry; reduced aromatic substitution
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine Trifluoromethyl group on pyrazole C6H8F3N3 Enhanced electron-withdrawing effects
(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine Pyrazole at para position of phenyl ring C11H13N3 Positional isomerism; impacts binding interactions
(1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine Triazole ring instead of pyrazole; fluorine at position 2 on phenyl C10H10FN5 Different hydrogen-bonding capacity
[3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanamine hydrochloride Difluoromethyl substituent on pyrazole; hydrochloride salt C6H10ClF2N3 Increased lipophilicity and acidity

Pharmacological and Physicochemical Properties

  • Heterocycle Replacement : Triazole-containing analogs () exhibit distinct hydrogen-bonding patterns due to the triazole’s nitrogen arrangement, which may affect target binding affinity in kinase inhibitors .
  • Positional Isomerism : (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine () demonstrates how para-substitution vs. meta-substitution on the phenyl ring can alter molecular symmetry and intermolecular interactions in crystal packing or receptor binding .

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring, particularly the 1-methyl-1H-pyrazol-5-yl substituent, is a critical structural element. Preparation methods typically start from hydrazine derivatives and fluorinated alkenes or alkynes:

  • Hydrazine Reaction with Fluorinated Precursors : One approach involves the reaction of perfluorinated alkenes such as perfluoro-2-methyl-2-pentene with monoalkylhydrazines under controlled temperature conditions to yield fluorinated pyrazoles. For example, treatment of hexafluoropropene dimers with N,N-dimethylhydrazine in diethyl ether at low temperatures (-50°C) followed by heating at 120°C produces fluorinated pyrazole intermediates.

  • Selection of Substituents : The alkyl substituent on the hydrazine is often methyl for the desired 1-methyl-pyrazole, while fluorinated groups (e.g., CF3, C2F5) are introduced to achieve the fluorinated pyrazole core. This enables the synthesis of 5-fluoro-1H-pyrazoles that serve as building blocks for further elaboration.

Introduction of the Fluoro-Substituted Phenyl Ring and Methanamine Group

The aromatic ring bearing the fluorine atom and the methanamine substituent is typically constructed by:

  • Halogenated Aromatic Precursors : Starting from 2-fluoro-5-halobenzaldehydes or similar intermediates allows for subsequent functionalization. The halogen substituent (e.g., chlorine) facilitates cross-coupling reactions to attach the pyrazolyl group.

  • Cross-Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) is employed to link the pyrazolyl moiety to the fluorinated aromatic ring. For instance, Stille cross-coupling of 5-chloro-2,3-difluoropyridine with pyrazole stannanes has been reported as an effective method to form C-C bonds in related systems.

  • Aminomethylation : The methanamine group is introduced via reductive amination or nucleophilic substitution on a benzyl halide intermediate. This step involves converting a benzyl halide or aldehyde into the corresponding benzylamine derivative using ammonia or amine sources under reductive conditions.

Representative Detailed Synthetic Route (Based on Related Fluoropyrazole Systems)

A typical synthetic scheme involves the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of fluoropyrazole Perfluoroalkene + N-methylhydrazine, low temp to heat Fluorinated 1-methyl-pyrazole intermediate
2 Halogenation or functionalization of aromatic ring Starting from 2-fluoro-5-halobenzaldehyde or similar Fluoro-substituted aromatic intermediate
3 Cross-coupling Pd-catalyst, pyrazole stannane or boronate, base Coupling of pyrazole to aromatic ring
4 Aminomethylation Reductive amination with ammonia or amine + reducing agent Introduction of methanamine group on benzyl position
5 Purification Extraction, washing, drying, chromatography Isolation of pure (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

Research Findings on Preparation and Optimization

  • Temperature Control : The initial formation of fluoropyrazoles requires strict temperature control (e.g., stirring at 5°C then warming to 20°C) to optimize yield and selectivity.

  • Choice of Solvent : Diethyl ether and other aprotic solvents are preferred in the early steps to maintain anhydrous conditions and facilitate hydrazine addition.

  • Yield and Purity : The multi-step synthesis typically achieves moderate to good yields (40-70%) with purification by washing and drying organic layers, followed by chromatographic techniques to isolate the final amine.

  • Chiral Resolution : For related fluoropyrazole compounds with chiral centers, chiral chromatography or asymmetric synthesis can be applied to obtain enantiomerically pure products, though this is less relevant for the title compound without chiral centers.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials Perfluoroalkenes, N-methylhydrazine, 2-fluoro-5-halobenzaldehyde
Key Reactions Hydrazine addition, Pd-catalyzed cross-coupling, reductive amination
Solvents Diethyl ether, aqueous washes, organic solvents for chromatography
Temperature Conditions -50°C to 120°C for pyrazole formation; ambient to 20°C for coupling
Purification Methods Water washing, drying over MgSO4, chromatography
Typical Yields 40-70% over multi-step synthesis
Challenges Maintaining selectivity during fluorination and coupling; controlling reaction temperature

Q & A

Q. How does the fluorine substituent influence electronic properties and reactivity?

  • Methodological Answer : Fluorine’s electronegativity increases the phenyl ring’s electron deficiency, directing electrophilic substitution to the meta position. Use Hammett σₚ constants (σₚ = 0.06 for F) to predict substituent effects on reaction rates. ¹⁹F NMR chemical shifts (δ ~ -110 ppm) indicate electronic environments, while J-coupling (³J₆-F) reveals conformational preferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine
Reactant of Route 2
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(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

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